2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylpropanamide
Description
2-Amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylpropanamide (CAS 1354024-78-4) is a chiral amide derivative with a molecular formula of C₁₆H₂₅N₃O and a molecular weight of 275.39 g/mol . Its structure features:
- A pyrrolidine ring (5-membered nitrogen-containing heterocycle) substituted with a benzyl group at the 1-position.
- An amide linker with an N-methyl group and a 2-aminopropanamide backbone.
- A methylene bridge connecting the pyrrolidine ring to the amide functionality.
Properties
Molecular Formula |
C16H25N3O |
|---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C16H25N3O/c1-13(17)16(20)18(2)10-15-8-9-19(12-15)11-14-6-4-3-5-7-14/h3-7,13,15H,8-12,17H2,1-2H3 |
InChI Key |
UNAUYYTYCINVCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)CC1CCN(C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-N-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Amidation: The benzyl-substituted pyrrolidine is reacted with (2S)-2-amino-N-methylpropanamide under appropriate conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-N-methylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations in Piperidine vs. Pyrrolidine Derivatives
The primary structural analogs differ in the ring size (piperidine vs. pyrrolidine) and substituent positions . Key examples include:
| Compound Name | CAS No. | Ring System | Substituent Position | Amide Alkyl Group | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 2-Amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylpropanamide | 1354024-78-4 | Pyrrolidine | 3-position | N-methyl | 275.39 |
| 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-methylpropanamide | 1354024-82-0 | Piperidine | 3-position | N-methyl | 275.39 |
| 2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-N-methylpropanamide | 1354026-03-1 | Piperidine | 2-position | N-methyl | 275.39 |
| 2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-N-ethylpropanamide | 1354032-60-2 | Piperidine | 2-position | N-ethyl | 289.42 |
Key Observations :
- Ring Size : Piperidine analogs (6-membered ring) may exhibit altered conformational flexibility and solubility compared to pyrrolidine derivatives due to increased ring size .
- Substituent Position: Piperidine-3-yl vs.
- Alkyl Group on Amide : The N-ethyl group in A871473 increases lipophilicity (logP), which could enhance membrane permeability but reduce aqueous solubility .
Thermochemical Properties
The amide backbone of the compound shares similarities with N-methylpropanamide, which has a vaporization enthalpy (ΔHvap) of 39.7 kJ·mol⁻¹ at 298.15 K . Comparatively, 2-butanone oxime (ΔHvap = 47.5 kJ·mol⁻¹) is less volatile due to stronger intermolecular hydrogen bonding. While direct data for the target compound is unavailable, its N-methylpropanamide moiety suggests moderate volatility, which may influence purification and storage protocols .
Pharmacological Implications
The benzyl-pyrrolidine motif in the target compound may favor interactions with amine transporters or GPCRs, whereas piperidine analogs could exhibit longer metabolic half-lives due to reduced ring strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
